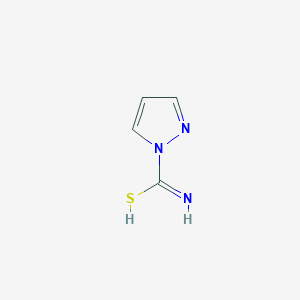

![molecular formula C16H16F3NO3 B7787641 5,5-dimethyl-2-[[4-(trifluoromethoxy)anilino]methylidene]cyclohexane-1,3-dione](/img/structure/B7787641.png)

5,5-dimethyl-2-[[4-(trifluoromethoxy)anilino]methylidene]cyclohexane-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Eudoraea chungangensis: is a Gram-negative, strictly aerobic, non-spore-forming, and non-motile bacterium. It belongs to the genus Eudoraea within the family Flavobacteriaceae. This bacterium was first isolated from waste water sludge from an aquafarm in the Republic of Korea .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Eudoraea chungangensis is isolated using a polyphasic approach. The cells of strain CAU 1296 T grow optimally at 30°C, at pH 7.5, and in the presence of 4% (w/v) sodium chloride . The major cellular fatty acids of the isolate include iso-C 15:0, iso-C 15:1 G, and summed feature 3 (C 16:1 ω6c and C 16:1 ω7c) .

Industrial Production Methods: The industrial production of Eudoraea chungangensis involves the cultivation of the bacterium in controlled environments that mimic its natural habitat. This includes maintaining optimal temperature, pH, and salinity conditions to ensure the growth and proliferation of the bacterium .

Analyse Des Réactions Chimiques

Types of Reactions: Eudoraea chungangensis undergoes various biochemical reactions. It hydrolyzes gelatin and aesculin, assimilates Tween 40, and exhibits enzyme activities for alkaline phosphatase and esterase (C4) .

Common Reagents and Conditions: The bacterium requires specific conditions for its biochemical reactions, including the presence of sodium chloride and optimal temperature and pH levels .

Major Products Formed: The major products formed from the biochemical reactions of Eudoraea chungangensis include various lipids such as phosphatidylethanolamine, phosphoglycolipid, phospholipid, glycolipid, aminophospholipid, and several unidentified lipids .

Applications De Recherche Scientifique

Eudoraea chungangensis has several scientific research applications, particularly in the fields of microbiology and environmental science. Its ability to degrade high molecular weight fractions of marine dissolved organic material makes it valuable for studying marine ecosystems and waste water treatment processes .

Mécanisme D'action

The mechanism of action of Eudoraea chungangensis involves its enzymatic activities and metabolic pathways. The bacterium’s ability to hydrolyze gelatin and aesculin, and its enzyme activities for alkaline phosphatase and esterase (C4), contribute to its role in degrading organic materials . The presence of menaquinone-6 (MK-6) as the major isoprenoid quinone is also significant for its metabolic processes .

Comparaison Avec Des Composés Similaires

Eudoraea adriatica: This is the closest relative to Eudoraea chungangensis, with 95.4% similarity in 16S rRNA gene sequences.

Lactococcus chungangensis: Another bacterium isolated from activated sludge foam, though it belongs to a different genus.

Uniqueness: Eudoraea chungangensis is unique due to its specific enzymatic activities and its ability to thrive in high salinity environments. Its distinct lipid profile and the presence of menaquinone-6 (MK-6) further differentiate it from other similar compounds .

Propriétés

IUPAC Name |

5,5-dimethyl-2-[[4-(trifluoromethoxy)anilino]methylidene]cyclohexane-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO3/c1-15(2)7-13(21)12(14(22)8-15)9-20-10-3-5-11(6-4-10)23-16(17,18)19/h3-6,9,20H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGTWVKWGJVHXCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C(=CNC2=CC=C(C=C2)OC(F)(F)F)C(=O)C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC(=O)C(=CNC2=CC=C(C=C2)OC(F)(F)F)C(=O)C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

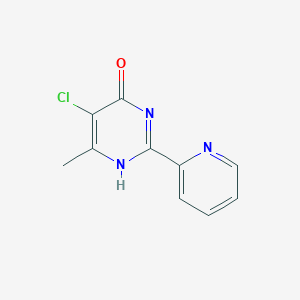

![1-({4-[(Phenylsulfanyl)methyl]anilino}carbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B7787572.png)

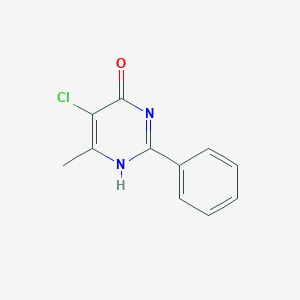

![11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B7787578.png)

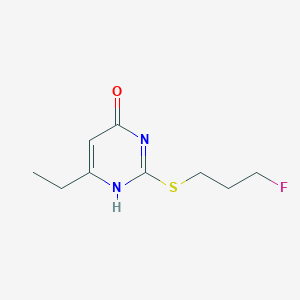

![4-ethylsulfanyl-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B7787581.png)

![3-[3-(dimethylamino)prop-2-enoyl]benzonitrile](/img/structure/B7787582.png)

![1-{N'-[amino(pyridin-2-yl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B7787591.png)

![4-chloro-N-[[(4-chlorophenyl)methoxyamino]methylideneamino]benzamide](/img/structure/B7787598.png)

![5-cyano-N-[[(2-fluorophenyl)methoxyamino]methylidene]-3-methyl-4-phenylthiophene-2-carboxamide](/img/structure/B7787613.png)

![5-cyano-3-methyl-N-[[(4-methylphenyl)methoxyamino]methylidene]-4-phenylthiophene-2-carboxamide](/img/structure/B7787617.png)

![methyl 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B7787629.png)

![(2Z)-3-{[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-(4-methylbenzenesulfonyl)prop-2-enenitrile](/img/structure/B7787637.png)